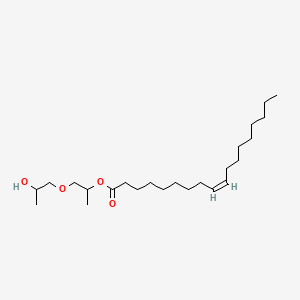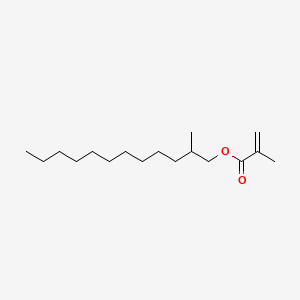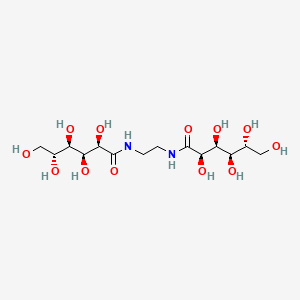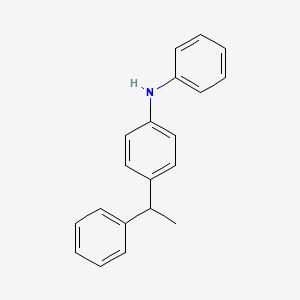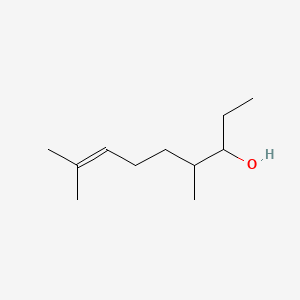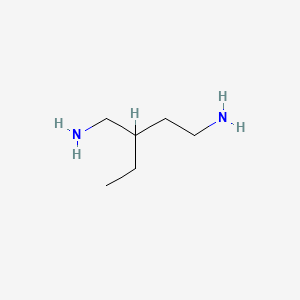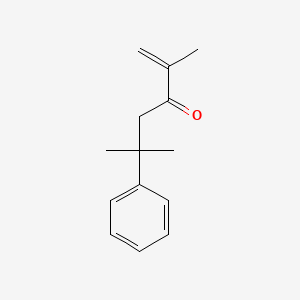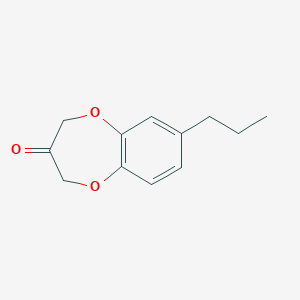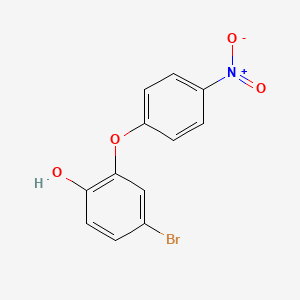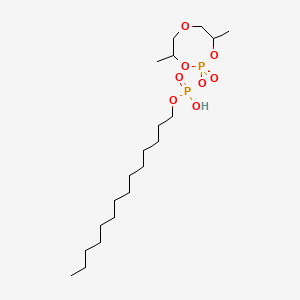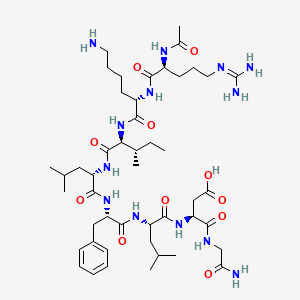
Ac-Arg-Lys-Ile-Leu-Phe-Leu-Asp-Gly-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound Ac-Arg-Lys-Ile-Leu-Phe-Leu-Asp-Gly-NH2 is a synthetic peptide composed of nine amino acids. This peptide sequence is often used in various biochemical and medical research applications due to its unique properties and interactions with biological molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Arg-Lys-Ile-Leu-Phe-Leu-Asp-Gly-NH2 typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Releasing the peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ac-Arg-Lys-Ile-Leu-Phe-Leu-Asp-Gly-NH2 can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acids like methionine or cysteine if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylating agents or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.
Aplicaciones Científicas De Investigación
Ac-Arg-Lys-Ile-Leu-Phe-Leu-Asp-Gly-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic properties, including as a drug delivery vehicle or a therapeutic agent itself.
Industry: Utilized in the development of diagnostic assays and biosensors.
Mecanismo De Acción
The mechanism by which Ac-Arg-Lys-Ile-Leu-Phe-Leu-Asp-Gly-NH2 exerts its effects involves its interaction with specific molecular targets. These interactions can include binding to receptors, enzymes, or other proteins, leading to various biological responses. The exact pathways and targets depend on the specific application and context in which the peptide is used.
Comparación Con Compuestos Similares
Similar Compounds
Ac-Glu-Asp(EDANS)-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Gly-Lys(DABCYL)-Glu-NH2: A similar peptide used in fluorescence resonance energy transfer (FRET) assays.
Ac-Glu-Asp(EDANS)-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Gly-Lys(DABCYL)-Glu-NH2: Another peptide with a similar sequence but different functional groups for specific applications.
Uniqueness
Ac-Arg-Lys-Ile-Leu-Phe-Leu-Asp-Gly-NH2 is unique due to its specific amino acid sequence, which imparts distinct biochemical properties. Its ability to interact with various biological molecules makes it a valuable tool in research and potential therapeutic applications.
Propiedades
Número CAS |
128211-01-8 |
|---|---|
Fórmula molecular |
C47H79N13O11 |
Peso molecular |
1002.2 g/mol |
Nombre IUPAC |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-[(2-amino-2-oxoethyl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C47H79N13O11/c1-8-28(6)39(60-42(67)32(17-12-13-19-48)55-41(66)31(54-29(7)61)18-14-20-52-47(50)51)46(71)59-34(22-27(4)5)44(69)57-35(23-30-15-10-9-11-16-30)45(70)56-33(21-26(2)3)43(68)58-36(24-38(63)64)40(65)53-25-37(49)62/h9-11,15-16,26-28,31-36,39H,8,12-14,17-25,48H2,1-7H3,(H2,49,62)(H,53,65)(H,54,61)(H,55,66)(H,56,70)(H,57,69)(H,58,68)(H,59,71)(H,60,67)(H,63,64)(H4,50,51,52)/t28-,31-,32-,33-,34-,35-,36-,39-/m0/s1 |
Clave InChI |
VIQYCLDEYAEKBM-TZXFWULXSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C |
SMILES canónico |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



